molecular formula C7H7Br2NO B13007009 2-Bromo-4-(bromomethyl)-5-methoxypyridine

2-Bromo-4-(bromomethyl)-5-methoxypyridine

Cat. No.: B13007009
M. Wt: 280.94 g/mol
InChI Key: QRIHOEZKILUYMY-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-5-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms, a methoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-5-methoxypyridine typically involves the bromination of 4-(bromomethyl)-5-methoxypyridine. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at low temperatures to control the reactivity of bromine and to prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-5-methoxypyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include hydrogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-5-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-5-methoxypyridine involves its interaction with various molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The methoxy group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(bromomethyl)-5-methoxypyridine is unique due to the combination of bromine and methoxy groups on the pyridine ring This combination provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-5-methoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-11-6-4-10-7(9)2-5(6)3-8/h2,4H,3H2,1H3

InChI Key

QRIHOEZKILUYMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1CBr)Br

Origin of Product

United States

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